molecular formula C13H19NO2 B1351848 2-(2,4-Dimethoxyphenyl)piperidine CAS No. 383128-01-6

2-(2,4-Dimethoxyphenyl)piperidine

Cat. No. B1351848
M. Wt: 221.29 g/mol
InChI Key: UPLHYQRIQVCOJT-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)piperidine (2,4-DMPP) is a synthetic compound that has been used in the scientific research community for its various applications. It is a piperidine derivative and is composed of a phenyl group and two methoxy groups. It is a colorless solid at room temperature and is soluble in most organic solvents. 2,4-DMPP has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments. This article will provide an overview of 2,4-DMPP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations of lab experiments, and potential future directions.

Scientific Research Applications

    Pharmaceutical Industry

    • Piperidines play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

    Anticancer Applications

    • Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
    • Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by piperidine .
    • Both piperidine and piperine lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

properties

IUPAC Name

2-(2,4-dimethoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-10-6-7-11(13(9-10)16-2)12-5-3-4-8-14-12/h6-7,9,12,14H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLHYQRIQVCOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CCCCN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701300662
Record name 2-(2,4-Dimethoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethoxyphenyl)piperidine

CAS RN

383128-01-6
Record name 2-(2,4-Dimethoxyphenyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383128-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dimethoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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